2,4,6-Tri-t-butylbenzenethiol
Overview
Description
2,4,6-Tri-t-butylbenzenethiol is an organic compound with the molecular formula C₁₈H₃₀S. It is characterized by the presence of three tert-butyl groups attached to a benzene ring, along with a thiol group (-SH). This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tri-t-butylbenzenethiol typically involves the reaction of 2,4,6-tri-t-butylphenol with hydrogen sulfide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the thiol group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tri-t-butylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed:
Oxidation: Bis(2,4,6-tri-t-butylphenyl) disulfide.
Substitution: Various alkyl and acyl derivatives.
Reduction: 2,4,6-Tri-t-butylbenzene.
Scientific Research Applications
2,4,6-Tri-t-butylbenzenethiol has several applications in scientific research:
Chemistry: Used as a sterically hindered thiol in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized as a stabilizer in polymers and as an antioxidant in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4,6-Tri-t-butylbenzenethiol primarily involves its thiol group. The thiol group can donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The steric hindrance provided by the tert-butyl groups enhances the stability of the thiol group, making it more effective in its antioxidant role .
Comparison with Similar Compounds
- 2,4,6-Tri-t-butylphenol
- 2,4,6-Tri-t-butylbenzene
- 2,4,6-Tri-t-butylaniline
Uniqueness: 2,4,6-Tri-t-butylbenzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The steric hindrance from the tert-butyl groups further differentiates it by influencing its stability and reactivity .
Properties
IUPAC Name |
2,4,6-tritert-butylbenzenethiol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30S/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11,19H,1-9H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBODICZKVQDMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)S)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901271552 | |
Record name | 2,4,6-Tris(1,1-dimethylethyl)benzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901271552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
961-39-7 | |
Record name | 2,4,6-Tris(1,1-dimethylethyl)benzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=961-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Tris(1,1-dimethylethyl)benzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901271552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.